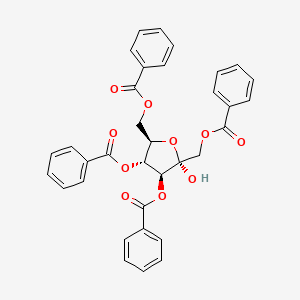
1-methyl-1H-benzimidazole-2-carbonitrile
Overview
Description
“1-methyl-1H-benzimidazole-2-carbonitrile” is a chemical compound with the molecular formula C9H7N3 . It is a derivative of benzimidazole, a type of organic compound consisting of a benzene ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including “this compound”, often involves the use of aromatic and heteroaromatic 2-nitroamines, formic acid, iron powder, and NH4Cl . Other methods include the use of o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole core with a methyl group attached to one nitrogen atom and a carbonitrile group attached to the second position of the benzimidazole ring .
Scientific Research Applications
Fluorescent Properties and Whitening Agents
1-Methyl-1H-benzimidazole-2-carbonitrile and its derivatives are significant in the study of fluorescent properties. For example, oxazolo and pyrazolo derivatives of pyrido[1,2-a]benzimidazole, synthesized using this compound, have been evaluated for their fluorescence. These compounds have shown potential as fluorescent whitening agents for polyester fibers, demonstrating the applicability of this compound in dye and pigment technology (Rangnekar & Rajadhyaksha, 1986); (Rajadhyaksha & Rangnekar, 2007).
Antitumor Agents
This compound derivatives have also been explored for their potential as antitumor agents. Studies have synthesized various benzimidazole-pyrimidine conjugates showing marked in vitro cytotoxic activity against a range of cancer cell lines, suggesting the role of these compounds in developing new cancer therapies (Abdel-Mohsen et al., 2010).
Antimicrobial Activity
Additionally, this compound derivatives have been synthesized with anticipated antimicrobial activity. These compounds, including pyrido[1,2-a]benzimidazole derivatives, have shown in vitro antimicrobial activity, underscoring their potential in addressing microbial resistance (Badawey & Gohar, 1992).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds is another significant application. For instance, studies have utilized this compound in synthesizing various benzimidazole derivatives, including pyrazolo and pyrido derivatives, demonstrating its utility in creating diverse molecular structures (Dawood et al., 2010).
Fluorescent Probes for DNA Detection
Finally, this compound derivatives have been proposed as potential fluorescent probes for DNA detection. Their synthesis and characterization, including their interaction with DNA, have been studied, suggesting their application in biochemical and medical research (Perin et al., 2011)
Mechanism of Action
Target of Action
Benzimidazole derivatives, a class of compounds to which 1-methyl-1h-benzimidazole-2-carbonitrile belongs, have been found to exhibit a broad range of biological activities . These activities suggest that benzimidazole derivatives may interact with multiple targets, including various enzymes and receptors.
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For example, some benzimidazole derivatives have been found to inhibit key enzymes, thereby disrupting essential biochemical pathways .
Biochemical Pathways
Given the diverse biological activities of benzimidazole derivatives, it is likely that multiple pathways could be affected .
Result of Action
Benzimidazole derivatives have been associated with a range of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzimidazoles have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the temporal effects of 1-methyl-1H-benzimidazole-2-carbonitrile in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently lacking. Future in vitro and in vivo studies are needed to investigate these aspects .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Benzimidazoles are known to interact with various enzymes and cofactors
properties
IUPAC Name |
1-methylbenzimidazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEGFWBPPCBOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-(Benzo[d][1,3]dioxol-5-yl)propan-2-yl)-1,3,4-oxadiazole](/img/structure/B1640212.png)
![1-Methyl-2-(methylamino)-1H-benzo[d]imidazol-4-ol](/img/structure/B1640218.png)











![(8S,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1640255.png)